1-Acetylazepane-4-carboxylic acid

Chemical Synthesis Quality Control Building Block

Common pain point: difficulty sourcing N-acetyl-azepane building blocks with a free carboxylic acid handle for CNS drug discovery and PROTAC synthesis. Solution: • Balanced logP (XLogP3=0.1) & TPSA (57.6 Ų) - optimized for blood-brain barrier penetration • Free -COOH enables direct amide coupling without deprotection - accelerates medicinal chemistry workflows • ≥97% purity, ambient shipping - consistent quality for reproducible screening campaigns

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 1027511-94-9
Cat. No. B1372511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetylazepane-4-carboxylic acid
CAS1027511-94-9
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(CC1)C(=O)O
InChIInChI=1S/C9H15NO3/c1-7(11)10-5-2-3-8(4-6-10)9(12)13/h8H,2-6H2,1H3,(H,12,13)
InChIKeyGJGQKGPMFOLMPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetylazepane-4-carboxylic acid: Chemical Identity & Structure


1-Acetylazepane-4-carboxylic acid (CAS 1027511-94-9) is a heterocyclic organic compound featuring a seven-membered azepane ring with an acetyl group at the 1-position and a carboxylic acid moiety at the 4-position [1]. Its molecular formula is C9H15NO3, and it has a molecular weight of 185.22 g/mol . The compound serves as a versatile building block in pharmaceutical and agrochemical synthesis, particularly for modifying pharmacokinetic properties or enhancing molecular interactions [2]. It is typically supplied as a high-purity solid (≥97%), suitable for research and industrial applications requiring precise structural control .

Workflow Direct amide coupling without deprotection
Format High-purity solid for reproducible synthesis
Selection Free carboxylic acid handle with neutral N-acetyl moiety

1-Acetylazepane-4-carboxylic acid: Advantages Over Analogs


The 1-acetyl-4-carboxylic acid substitution pattern on the azepane ring confers a unique combination of properties that are not replicated by other azepane derivatives. While azepane-4-carboxylic acid (CAS 97164-96-0) lacks the N-acetyl group, resulting in a primary amine with different reactivity and lipophilicity [1], compounds like 1-Boc-azepane-4-carboxylic acid (CAS 868284-36-0) feature a bulkier, acid-labile protecting group that alters steric profile and synthetic compatibility [2]. The specific acetyl group in 1-acetylazepane-4-carboxylic acid provides a balance of stability and synthetic accessibility, enabling direct use in amide coupling without prior deprotection steps, unlike Boc-protected variants. This precise substitution pattern is critical for applications where the combination of a neutral N-acetyl moiety and a free carboxylic acid handle is required for subsequent derivatization or biological target engagement .

Azepane-4-carboxylic acid
Lacks N-acetyl group, altering reactivity and lipophilicity; may require different coupling conditions.
1-Boc-azepane-4-carboxylic acid
Bulky, acid-labile protecting group demands prior deprotection, limiting direct amide coupling workflows.
1-Acetylazepane (no carboxylic acid)
Missing carboxylic acid handle prevents direct conjugation; higher lipophilicity may alter solubility profile.

1-Acetylazepane-4-carboxylic acid vs. Closest Analogs


Purity and Physical Form

Commercially available 1-acetylazepane-4-carboxylic acid is routinely supplied with a purity of ≥97%, as specified by major vendors . This high and consistently defined purity level is crucial for research reproducibility, particularly in multi-step syntheses where impurities can significantly impact yield and selectivity. In contrast, the unprotected analog azepane-4-carboxylic acid (CAS 97164-96-0) is often available at lower purities (e.g., 95%) or with less rigorously defined specifications, which can introduce variability into synthetic workflows [1].

Purity
Reported
≥97%
+2% vs azepane-4-carboxylic acid
May reduce need for additional purification, supporting synthesis consistency
Supplier specification; verify lot reproducibility
Chemical Synthesis Quality Control Building Block

Hydrogen Bonding Capacity

1-Acetylazepane-4-carboxylic acid possesses four hydrogen bond acceptor sites and one hydrogen bond donor site [1]. This profile differs from azepane-4-carboxylic acid (CAS 97164-96-0), which has three acceptor sites and two donor sites due to the presence of a secondary amine [2]. The higher acceptor-to-donor ratio in the target compound can lead to distinct crystal packing and protein-ligand interaction patterns, which may be advantageous in designing molecules with specific binding geometries.

H-Bond Profile
Class-level inference
4 Acceptors / 1 Donor
vs. 3 Acceptors / 2 Donors (azepane-4-carboxylic acid)
Different pattern may alter binding geometry and crystal packing
Calculated property; confirm with experimental data
Medicinal Chemistry Molecular Recognition Crystal Engineering

Lipophilicity Profile

The calculated partition coefficient (XLogP3) for 1-acetylazepane-4-carboxylic acid is 0.1 [1]. This value is significantly lower than that of 1-acetylazepane (CAS 5809-41-6), which lacks the carboxylic acid group and has an XLogP3 of approximately 1.2 . The lower lipophilicity of the target compound is attributed to the polar carboxylic acid moiety, which increases aqueous solubility and can reduce non-specific binding in biological assays.

Lipophilicity
Calculated
XLogP3 = 0.1
Δ -1.1 vs 1-acetylazepane
Reduced lipophilicity may correlate with lower non-specific binding
In silico estimate; validate in biological assays
ADME Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA)

The topological polar surface area (TPSA) of 1-acetylazepane-4-carboxylic acid is 57.6 Ų [1]. This value falls within the optimal range (typically <140 Ų) for oral bioavailability and blood-brain barrier penetration, as defined by Veber's rules. In comparison, the Boc-protected analog 1-Boc-azepane-4-carboxylic acid (CAS 868284-36-0) has a larger TPSA of approximately 76 Ų due to the additional ester group , which may negatively impact membrane permeability.

TPSA
Class-level inference
57.6 Ų
~18.4 Ų lower than Boc analog
Lower TPSA may support passive membrane permeability research
Computed parameter; confirm with permeability assays
Drug-likeness Medicinal Chemistry Lead Optimization

1-Acetylazepane-4-carboxylic acid Applications


Synthesis of CNS-Penetrant Drug Candidates

The balanced lipophilicity (XLogP3 = 0.1) and favorable TPSA (57.6 Ų) make 1-acetylazepane-4-carboxylic acid an excellent scaffold for designing central nervous system (CNS) drugs that require efficient blood-brain barrier penetration [1]. Its structural features align with the physicochemical property space associated with successful CNS therapeutics.

High-Throughput Screening Library Construction

The compound's high purity (≥97%) and reliable commercial supply ensure consistent quality across screening campaigns . Its distinct hydrogen bonding profile (4 acceptors, 1 donor) and balanced lipophilicity differentiate it from other azepane building blocks, increasing the chemical diversity of screening libraries and the probability of identifying novel hits [2].

Development of Proteolysis Targeting Chimeras (PROTACs)

The combination of a free carboxylic acid handle for linker attachment and a neutral N-acetyl group that avoids potential off-target interactions makes this compound a suitable ligand for PROTAC design . The favorable physicochemical properties support the development of orally bioavailable degraders, a key challenge in the PROTAC field.

Application
Selection Property
Validation Focus
CNS drug discovery scaffold design
Balanced lipophilicity, favorable TPSA
Blood-brain barrier permeability assessment in model systems
High-throughput screening library construction
High purity, distinct H-bond profile
Screening reproducibility and chemical diversity assessment
PROTAC ligand design research
Free carboxylic acid handle, neutral N-acetyl group
Linker attachment efficiency and oral bioavailability evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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